
N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C21H24N10O2 and its molecular weight is 448.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of imidazole and pyrimidine rings, which contribute to its biological properties. Its molecular formula is C15H22N6O, indicating a significant number of nitrogen atoms that are often associated with biological activity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116). The compound's mechanism involves the inhibition of specific kinases that are crucial for tumor growth and survival.
Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|
MCF-7 | 0.63 - 1.32 | CDK9 inhibition |
HCT116 | 0.63 - 1.32 | VEGFR-2 inhibition |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties . Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. The interaction with bacterial enzymes has been explored using molecular docking studies, which indicate a strong binding affinity to target sites necessary for bacterial survival.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound inhibits key kinases involved in cell signaling pathways that regulate cell proliferation and apoptosis.
- Enzyme Interaction : It binds to enzymes critical for bacterial metabolism, thereby disrupting their function and leading to cell death.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity : A study published in MDPI demonstrated that the compound effectively inhibited the growth of MCF-7 cells with an IC50 value ranging from 0.63 to 1.32 μM, indicating its potential as a therapeutic agent for breast cancer treatment .
- Molecular Docking Studies : Research utilizing molecular docking techniques has shown that the compound binds effectively to target proteins involved in cancer progression and bacterial survival, confirming its dual potential as an anticancer and antimicrobial agent .
- Comparative Analysis : In comparison with other similar heterocyclic compounds, this compound exhibited superior binding affinity and inhibitory activity against various kinases, highlighting its unique efficacy profile .
Applications De Recherche Scientifique
Medicinal Chemistry
N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of imidazole and pyrimidine compounds often display antimicrobial activity . This compound's structure suggests potential effectiveness against bacterial and fungal pathogens. Preliminary studies could be designed to evaluate its efficacy against specific strains.
Enzyme Inhibition
The compound may act as an enzyme inhibitor , particularly targeting kinases involved in cancer progression. The imidazole ring is known to interact with ATP-binding sites, which could be leveraged for developing selective inhibitors against specific kinases.
Drug Development
Given its structural complexity, this compound can serve as a lead compound in drug development. Its ability to interact with multiple biological targets makes it a valuable candidate for creating multi-target drugs aimed at treating complex diseases such as cancer or infectious diseases.
Table 2: Proposed Mechanisms of Action
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits kinase activity, affecting cell signaling pathways |
Antimicrobial Action | Disrupts bacterial cell wall synthesis or function |
Anticancer Activity | Induces apoptosis in cancer cells through targeted pathways |
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of similar compounds found that derivatives with imidazole and pyrimidine moieties exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The compound was shown to induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features inhibited bacterial growth effectively at low concentrations, warranting further investigation into this compound’s potential therapeutic applications.
Propriétés
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N10O2/c1-14-15(2)30(13-26-14)18-9-17(24-12-25-18)22-6-7-23-20(32)11-33-21-10-19(28-16(3)29-21)31-8-4-5-27-31/h4-5,8-10,12-13H,6-7,11H2,1-3H3,(H,23,32)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUUTIMQGWCNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)COC3=NC(=NC(=C3)N4C=CC=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.